
3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)-2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)-2,2-dimethylpropanoic acid is a chemical compound with a molecular formula of C13H13BrN2O3. This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)-2,2-dimethylpropanoic acid typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of quinazolinone derivatives with different substituents at the 6-position.
Applications De Recherche Scientifique
3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease processes.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors on cell surfaces.
Interfering with DNA/RNA: It can interact with DNA or RNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-2,2-dimethylpropanoic acid
- 3-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2,2-dimethylpropanoic acid
- 3-(6-Iodo-4-oxo-3,4-dihydroquinazolin-3-yl)-2,2-dimethylpropanoic acid
Uniqueness
3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)-2,2-dimethylpropanoic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.
Propriétés
Formule moléculaire |
C13H13BrN2O3 |
|---|---|
Poids moléculaire |
325.16 g/mol |
Nom IUPAC |
3-(6-bromo-4-oxoquinazolin-3-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C13H13BrN2O3/c1-13(2,12(18)19)6-16-7-15-10-4-3-8(14)5-9(10)11(16)17/h3-5,7H,6H2,1-2H3,(H,18,19) |
Clé InChI |
KYUYQPLYYFGUFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1C=NC2=C(C1=O)C=C(C=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)
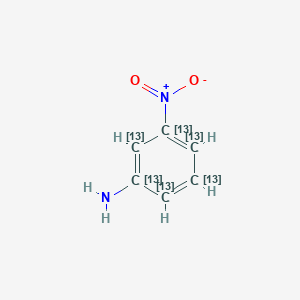

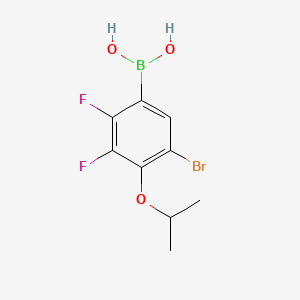
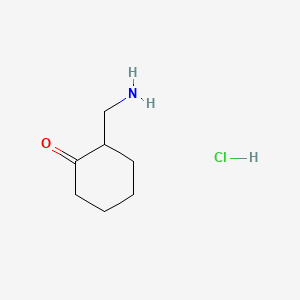
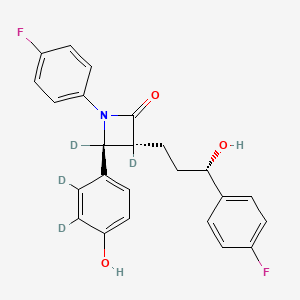
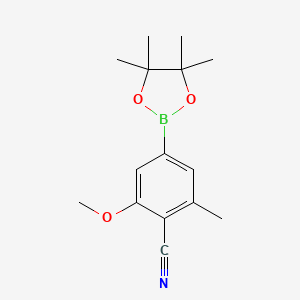
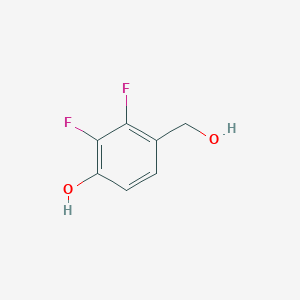
![Methyl 6-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14025941.png)
![4-[5-amino-4-benzoyl-3-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-N-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]hexyl]benzamide](/img/structure/B14025943.png)
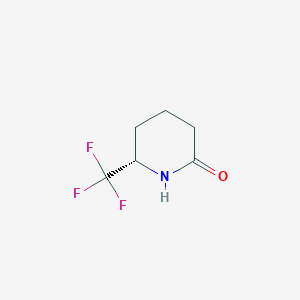

![(3-Bromobenzo[b]thiophen-2-yl)methanol](/img/structure/B14025973.png)
![2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide](/img/structure/B14025985.png)
